4-Nitrobenzyl Acetate (CAS 619-90-9): An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Nitrobenzyl Acetate (CAS 619-90-9): An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrobenzyl acetate (CAS 619-90-9), a pivotal reagent in modern organic synthesis and pharmaceutical development. We will explore its fundamental chemical and physical properties, detail its synthesis and purification, and critically evaluate its primary application as a versatile protecting group. This document is designed to be a practical and authoritative resource, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in its strategic and effective implementation.
Introduction: The Strategic Utility of 4-Nitrobenzyl Acetate
4-Nitrobenzyl acetate is a key organic compound utilized extensively as an intermediate in organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a building block in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[3][4] The compound's structure, featuring a nitro group on the benzene ring, imparts unique reactivity that is leveraged in various chemical transformations.[1] Specifically, 4-Nitrobenzyl acetate is a precursor for the 4-nitrobenzyl (PNB) protecting group, a critical tool for the temporary masking of functional groups like carboxylic acids, alcohols, and amines during multi-step syntheses.[3][5]
The PNB group's value lies in its stability under a range of conditions and its selective removal under mild reductive or photolytic conditions, offering an orthogonal deprotection strategy that is compatible with other protecting groups.[5] This guide will provide a detailed exploration of these facets, offering both theoretical understanding and practical guidance for laboratory applications.
Core Properties: Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's properties is essential for its effective use. The physicochemical characteristics of 4-Nitrobenzyl acetate are summarized below.
| Property | Value |
| CAS Number | 619-90-9[6][7][8] |
| Molecular Formula | C9H9NO4[8] |
| Molecular Weight | 195.17 g/mol [8] |
| Appearance | White to light yellow crystalline powder[6] |
| Melting Point | 78 °C[7] |
| Boiling Point | 331.83°C (estimate)[7] |
| Solubility | Soluble in organic solvents like acetone, chloroform, and ethyl acetate. |
| Synonyms | Acetic acid 4-nitrobenzyl ester, p-Nitrobenzyl acetate[6][7][8] |
Synthesis and Purification
4-Nitrobenzyl acetate can be synthesized through several methods, including the reaction of ethanolic potassium acetate with p-nitrobenzyl chloride or bromide, and the nitration of benzyl acetate.[9] A common laboratory-scale preparation involves the esterification of 4-nitrobenzyl alcohol.
Experimental Protocol: Synthesis from p-Nitrobenzyl Chloride
This protocol is adapted from a procedure in Organic Syntheses.[9]
Materials:
-
p-Nitrobenzyl chloride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Methanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: A mixture of p-nitrobenzyl chloride and anhydrous sodium acetate in glacial acetic acid is heated to reflux.[9]
-
Reaction: The mixture is refluxed for a specified time to allow for the formation of the acetate ester.
-
Workup: The acetic acid is removed by distillation under reduced pressure.[9] Water is then added to the residue to precipitate the crude product.[9]
-
Purification: The crude product is collected by filtration, washed with water, and then recrystallized from methanol to yield pale yellow crystals of 4-Nitrobenzyl acetate.[9]
Workflow for Synthesis and Purification
Caption: Simplified mechanism for the reductive cleavage of a PNB protecting group.
Experimental Protocol: Reductive Cleavage with Indium
This protocol is based on the work of Moody and Pitts, demonstrating a mild deprotection method. [5] Materials:
-
PNB-protected substrate
-
Indium powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
-
Standard laboratory glassware for heating and extraction
Procedure:
-
Reaction Setup: The PNB-protected substrate is dissolved in a mixture of ethanol and water.
-
Reagent Addition: Indium powder and ammonium chloride are added to the solution. [5]3. Reaction: The mixture is heated to effect the reduction of the nitro group and subsequent cleavage of the benzylic C-O bond. [5]4. Workup: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is filtered to remove indium salts. The filtrate is then typically extracted with an organic solvent.
-
Isolation: The organic extracts are combined, dried, and concentrated to yield the deprotected product. The byproduct is 4-toluidine. [5]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Nitrobenzyl acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood. * Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. * Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. * Disposal: Dispose of waste in accordance with local and national regulations. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Nitrobenzyl acetate is a valuable and versatile intermediate in organic chemistry, with significant applications in pharmaceutical synthesis and research. [3]Its role as a precursor to the robust and selectively cleavable 4-nitrobenzyl protecting group makes it an essential tool for chemists. [3][5]A thorough understanding of its properties, synthesis, and the various methods for PNB group deprotection allows researchers to strategically incorporate it into complex synthetic routes, contributing to advancements in drug discovery and materials science. [3]
References
- Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
- Moody, C. J., & Pitts, M. R. (n.d.). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters.
- Thieme E-Books & E-Journals. (n.d.). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters.
- TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 4-Nitrobenzyl Acetate.
- CymitQuimica. (n.d.). CAS 619-90-9: Benzenemethanol, 4-nitro-, 1-acetate.
- ChemSynthesis. (2025, May 20). 4-nitrobenzyl acetate - 619-90-9, C9H9NO4, density, melting point, boiling point, structural formula, synthesis.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Nitrobenzyl Acetate | 619-90-9.
- ChemicalBook. (n.d.). 619-90-9 | CAS DataBase.
- Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET - 4-Nitrobenzyl Acetate.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Wikipedia. (n.d.). Photolabile protecting group.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central.
- Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester.
- Guibé-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzyl Acetate | CAS 619-90-9.
- Unnamed Source. (n.d.). The Role of 4-Nitrobenzyl Alcohol in Modern Pharmaceutical Synthesis.
- LookChem. (n.d.). CAS No.619-90-9, ACETIC ACID 4-NITROBENZYL ESTER Suppliers.
Sources
- 1. CAS 619-90-9: Benzenemethanol, 4-nitro-, 1-acetate [cymitquimica.com]
- 2. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]
- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. 4-Nitrobenzyl Acetate | 619-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 619-90-9 | CAS DataBase [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
